2-(3-Methoxyphenyl)-2-oxoethyl quinoline-2-carboxylate
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Overview
Description
2-(3-Methoxyphenyl)-2-oxoethyl quinoline-2-carboxylate is a quinoline derivative known for its diverse applications in medicinal and synthetic organic chemistry. Quinoline derivatives are significant due to their wide range of biological activities and their role as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-2-oxoethyl quinoline-2-carboxylate typically involves the condensation of quinoline-2-carboxylic acid with 3-methoxyphenylacetic acid. This reaction is often catalyzed by thionyl chloride and dimethylformamide under reflux conditions . Another method involves the use of microwave-assisted synthesis, which enhances the reaction rate and yield .
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often employs green chemistry principles. Methods such as solvent-free reactions, the use of recyclable catalysts, and microwave-assisted synthesis are preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-2-oxoethyl quinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using catalysts like aluminum chloride.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-(3-Methoxyphenyl)-2-oxoethyl quinoline-2-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in developing new therapeutic agents.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)-2-oxoethyl quinoline-2-carboxylate involves its interaction with various molecular targets. It can inhibit enzymes involved in critical biological pathways, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: Known for its antimicrobial properties.
Quinoline-2-carboxylic acid: Used as an intermediate in the synthesis of various pharmaceuticals.
2-Phenylquinoline: Studied for its anticancer activities.
Uniqueness
2-(3-Methoxyphenyl)-2-oxoethyl quinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and synthetic utility. Its methoxyphenyl group enhances its solubility and reactivity, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
[2-(3-methoxyphenyl)-2-oxoethyl] quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c1-23-15-7-4-6-14(11-15)18(21)12-24-19(22)17-10-9-13-5-2-3-8-16(13)20-17/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLCJUQBYRSRNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)C2=NC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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